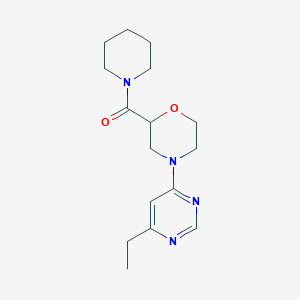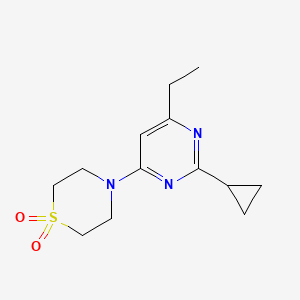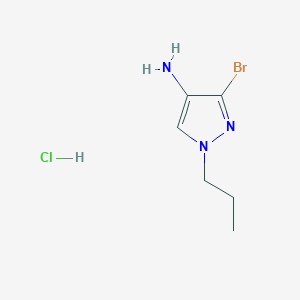![molecular formula C13H11F3N4O B12224535 4-[3-(Pyridin-4-yloxy)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12224535.png)
4-[3-(Pyridin-4-yloxy)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Pyridin-4-yloxy)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an azetidine ring linked to a pyridine moiety
Preparation Methods
The synthesis of 4-[3-(Pyridin-4-yloxy)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the condensation of appropriate amidines with β-dicarbonyl compounds.
Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving appropriate precursors.
Coupling with Pyridine: The final step involves the coupling of the azetidine ring with the pyridine moiety, often using nucleophilic substitution or cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow chemistry techniques to scale up the reactions efficiently.
Chemical Reactions Analysis
4-[3-(Pyridin-4-yloxy)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, enabling the formation of complex molecular architectures.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and specific oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
4-[3-(Pyridin-4-yloxy)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicine: Research is ongoing to explore its use as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[3-(Pyridin-4-yloxy)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-[3-(Pyridin-4-yloxy)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine can be compared with similar compounds such as:
3-(Pyridin-4-yl)-1,2,4-Triazines: These compounds also feature a pyridine moiety and exhibit various biological activities, including antiviral and antifungal properties.
Imidazole Derivatives: Imidazole-containing compounds are known for their broad range of biological activities and are used in various therapeutic applications.
Other Pyrimidine Derivatives: Compounds like 2-(Pyridin-2-yl)pyrimidine derivatives are studied for their anti-fibrotic and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C13H11F3N4O |
|---|---|
Molecular Weight |
296.25 g/mol |
IUPAC Name |
4-(3-pyridin-4-yloxyazetidin-1-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C13H11F3N4O/c14-13(15,16)11-5-12(19-8-18-11)20-6-10(7-20)21-9-1-3-17-4-2-9/h1-5,8,10H,6-7H2 |
InChI Key |
DAQXWMKBFLSXOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)(F)F)OC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B12224457.png)
![6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12224461.png)
![1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B12224465.png)
![5-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12224468.png)

![N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12224473.png)
![5-cyclopropyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]-1,2-oxazole-3-carboxamide](/img/structure/B12224480.png)


![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12224519.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12224527.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxooctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B12224538.png)
![6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12224542.png)
